Cefoselis

Beschreibung

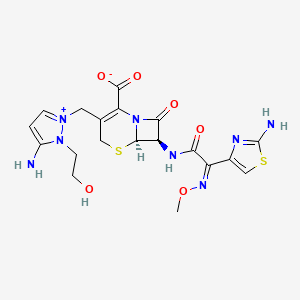

structure given in first source

Eigenschaften

IUPAC Name |

(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H4,21,22,23,29,31,32)/b24-12-/t13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXLLRXDAYEMPP-SBGRAJFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048285 | |

| Record name | Cefoselis | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122841-10-5 | |

| Record name | Cefoselis [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122841105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefoselis | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFOSELIS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B50MLU3H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefoselis Sulfate on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefoselis sulfate is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its bactericidal action is primarily achieved through the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability. This technical guide provides a detailed examination of the molecular mechanism of this compound, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent disruption of peptidoglycan synthesis, and the resulting loss of bacterial cell wall integrity. This document also includes quantitative data on its antimicrobial efficacy, detailed experimental protocols for studying its mechanism of action, and visual diagrams to illustrate the key pathways and experimental workflows.

Introduction

The bacterial cell wall is a vital structure that provides mechanical support and protects the bacterium from osmotic lysis. It is primarily composed of peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The final and crucial step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).

This compound, as a β-lactam antibiotic, structurally mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows it to act as a suicide inhibitor of PBPs, leading to the disruption of cell wall synthesis and ultimately, bacterial cell death. As a fourth-generation cephalosporin, this compound possesses features that confer stability against many β-lactamases, enzymes that are a common cause of bacterial resistance to β-lactam antibiotics.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound sulfate is the inhibition of the final transpeptidation step in the synthesis of the bacterial cell wall.[1] This process can be broken down into the following key stages:

-

Penetration of the Bacterial Cell Envelope: In Gram-negative bacteria, this compound must first traverse the outer membrane to reach the periplasmic space where the PBPs are located.

-

Binding to Penicillin-Binding Proteins (PBPs): this compound covalently binds to the active site of PBPs. PBPs are a group of enzymes essential for the cross-linking of peptidoglycan chains.[1]

-

Inhibition of Transpeptidation: By binding to PBPs, this compound blocks their transpeptidase activity. This prevents the formation of the peptide cross-links that provide the cell wall with its structural integrity.

-

Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and death.

The following diagram illustrates the signaling pathway of this compound action on the bacterial cell wall:

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

The in vitro activity of this compound has been evaluated against a wide range of clinical isolates. The following table summarizes the MIC50 and MIC90 values for this compound against various Gram-positive and Gram-negative bacteria.

| Bacterial Species | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Gram-Positive | |||

| Staphylococcus aureus (MSSA) | 100 | 1 | 2 |

| Staphylococcus aureus (MRSA) | 100 | >128 | >128 |

| Streptococcus pneumoniae | 100 | 0.12 | 0.5 |

| Streptococcus pyogenes | 100 | ≤0.06 | 0.12 |

| Gram-Negative | |||

| Escherichia coli (non-ESBL) | 100 | 0.25 | 1 |

| Escherichia coli (ESBL) | 100 | 64 | >128 |

| Klebsiella pneumoniae (non-ESBL) | 100 | 0.25 | 1 |

| Klebsiella pneumoniae (ESBL) | 100 | 32 | >128 |

| Pseudomonas aeruginosa | 100 | 8 | 32 |

| Acinetobacter baumannii | 100 | 32 | 128 |

Data extracted from a study on clinical isolates in China.[1]

Penicillin-Binding Protein (PBP) Affinity

| Organism | PBP | Ceftobiprole IC50 (μg/mL) | Ceftaroline IC50 (μg/mL) |

| Staphylococcus aureus | PBP1 | ≤1 | 0.12 |

| PBP2 | ≤1 | 0.25 | |

| PBP3 | ≤1 | 0.25 | |

| PBP2a (MRSA) | 0.47 | 0.1 | |

| Pseudomonas aeruginosa | PBP1a | 0.1 | - |

| PBP1b | 1 | - | |

| PBP2 | 3 | - | |

| PBP3 | 0.1 | - |

Note: This table is for comparative purposes. The IC50 values represent the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin to the PBP.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

-

This compound sulfate powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound sulfate in a suitable solvent (e.g., sterile water) at a concentration of 1280 μg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 128 μg/mL to 0.06 μg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay using a fluorescently labeled penicillin derivative.

Materials:

-

Bacterial cell membranes containing PBPs

-

This compound sulfate

-

Bocillin™ FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence imager

Procedure:

-

Membrane Preparation: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Lyse the cells and isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

-

Competitive Binding: In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of this compound sulfate for 30 minutes at 37°C.

-

Fluorescent Labeling: Add a saturating concentration of Bocillin™ FL to each tube and incubate for an additional 10 minutes at 37°C. This will label the PBPs that are not bound by this compound.

-

SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE.

-

Fluorescence Detection: Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The IC50 value is the concentration of this compound that reduces the fluorescence intensity by 50% compared to the control (no this compound).

The following diagram illustrates the experimental workflow for the PBP affinity assay:

Conclusion

This compound sulfate is a potent fourth-generation cephalosporin that exerts its bactericidal effect by targeting and inhibiting bacterial cell wall synthesis. Its ability to bind to and inactivate essential penicillin-binding proteins disrupts the integrity of the peptidoglycan layer, leading to cell lysis. The broad spectrum of activity and stability to many β-lactamases make this compound an important therapeutic option. The methodologies and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to understand and leverage the mechanism of this important antibiotic. Further research to elucidate the specific binding kinetics of this compound to a wider range of PBPs will continue to refine our understanding of its antimicrobial profile.

References

Cefoselis: A Technical Guide to Penicillin-Binding Protein (PBP) Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4] This is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] The integrity of the peptidoglycan layer is crucial for bacterial survival, providing structural support and protection against osmotic lysis.[3] Inhibition of PBPs by this compound leads to a compromised cell wall, ultimately resulting in bacterial cell death.[3] this compound is also noted for its ability to penetrate the blood-brain barrier.[1][5]

Mechanism of Action: PBP Inhibition

The bactericidal effect of this compound stems from its covalent binding to the active site of PBPs.[4] This binding inactivates the transpeptidase activity of the PBPs, which is responsible for cross-linking the peptide side chains of the peptidoglycan strands.[6] This disruption in cell wall biosynthesis weakens the structural integrity of the bacterium, leading to cell lysis.[3]

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

This compound Binding Affinity to PBPs

| Antibiotic | Organism | PBP Target | IC50 (µg/mL) | Reference |

| Ceftaroline | Methicillin-Resistant S. aureus | PBP2a | 0.01 - 1 | [7][8] |

| Ceftaroline | Penicillin-Resistant S. pneumoniae | PBP2x | 0.1 - 1 | [7][8] |

| Ceftaroline | Penicillin-Resistant S. pneumoniae | PBP2b | 0.5 - 4 | [8] |

| Ceftaroline | Penicillin-Resistant S. pneumoniae | PBP1a | 0.125 - 0.25 | [8] |

Note: This data is for Ceftaroline and is intended to be representative of the type of binding affinity data determined for cephalosporins.

Experimental Protocol: PBP Binding Affinity Assay

A common method to determine the binding affinity of a β-lactam antibiotic for specific PBPs is a competitive binding assay using a fluorescently labeled penicillin analog, such as Bocillin-FL. The following is a generalized protocol for such an experiment.

Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin analog to a specific PBP (IC50).

Materials:

-

Bacterial culture of interest

-

This compound (or other test β-lactam) at various concentrations

-

Bocillin-FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

SDS-PAGE apparatus and reagents

-

Fluorescence gel imager

Methodology:

-

Bacterial Culture and Membrane Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with PBS.

-

Lyse the cells to release the membrane proteins, including PBPs.

-

Isolate the membrane fraction by ultracentrifugation.

-

-

Competitive Binding:

-

Aliquots of the membrane preparation are incubated with increasing concentrations of this compound for a defined period to allow for binding to the PBPs.

-

A control sample with no this compound is also prepared.

-

-

Fluorescent Labeling:

-

Bocillin-FL is added to all samples and incubated. Bocillin-FL will bind to the PBP active sites that are not occupied by this compound.

-

-

SDS-PAGE and Fluorescence Detection:

-

The reaction is stopped, and the membrane proteins are solubilized.

-

The proteins are separated by size using SDS-PAGE.

-

The gel is imaged using a fluorescence scanner to detect the bands corresponding to the fluorescently labeled PBPs.

-

-

Data Analysis:

-

The intensity of the fluorescent bands for each PBP at different this compound concentrations is quantified.

-

The IC50 value is calculated as the concentration of this compound that results in a 50% reduction in the fluorescence intensity of the PBP band compared to the control.

-

Caption: Experimental workflow for determining PBP binding affinity.

Conclusion

This compound exerts its antibacterial effects by targeting and inactivating penicillin-binding proteins, which are vital for bacterial cell wall synthesis. While specific binding affinity data for this compound is not extensively published, the methodologies for determining such data are well-established. Further research to quantify the binding of this compound to a wide range of PBPs from clinically relevant pathogens would provide a more detailed understanding of its spectrum of activity and its potential for overcoming resistance mechanisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Compound | AntibioticDB [antibioticdb.com]

- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 4. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 5. This compound, a beta-lactam antibiotic, easily penetrates the blood-brain barrier and causes seizure independently by glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Chemical structure and synthesis of Cefoselis derivatives

An In-depth Technical Guide on the Chemical Structure and Synthesis of Cefoselis Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a fourth-generation parenteral cephalosporin antibiotic characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its unique chemical structure, featuring a 2-(2-aminothiazol-4-yl)-(Z)-2-methoxyiminoacetamido group at the C-7 position and a substituted pyrazolium moiety at the C-3 position, confers high antibacterial potency and stability against many β-lactamases. This guide provides a detailed examination of the chemical structure of this compound, its mechanism of action, and established synthetic pathways. Furthermore, it explores the structure-activity relationships (SAR) that govern the design of this compound derivatives and provides representative experimental protocols for their synthesis, serving as a technical resource for professionals in medicinal chemistry and drug development.

Chemical Structure of this compound

This compound is a semi-synthetic antibiotic built upon the core cephem nucleus, which is a bicyclic system composed of a β-lactam ring fused to a dihydrothiazine ring.

-

IUPAC Name: (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

-

CAS Number: 122841-10-5

-

Molecular Formula: C₁₉H₂₂N₈O₆S₂

-

SMILES: CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-]

The structure of this compound is distinguished by two critical side chains attached to the 7-aminocephalosporanic acid (7-ACA) core, which dictate its biological properties.

-

C-7 Acylamino Side Chain: The aminothiazolyl methoxyimino group is a hallmark of third and fourth-generation cephalosporins. This moiety provides potent activity against a wide range of Gram-negative bacteria and confers significant stability against hydrolysis by common β-lactamase enzymes.

-

C-3 Substituent: The C-3 position features a [3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl group. This quaternary ammonium moiety enhances water solubility for parenteral administration and contributes to the compound's broad spectrum of activity, including against Pseudomonas aeruginosa. Modifications at this position are a primary strategy for altering the pharmacokinetic profile and antibacterial spectrum of cephalosporins.

Mechanism of Antibacterial Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium.

-

Target Binding: this compound binds to and inactivates Penicillin-Binding Proteins (PBPs), which are bacterial enzymes (transpeptidases, carboxypeptidases) located on the inner membrane of the bacterial cell wall.

-

Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, the essential structural component of the cell wall.

-

Cell Lysis: The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

The affinity of this compound for various PBPs, combined with its ability to penetrate the outer membrane of Gram-negative bacteria and its resistance to β-lactamases, defines its potent antibacterial activity.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically starts from 7-aminocephalosporanic acid (7-ACA), a versatile intermediate derived from the fermentation of Cephalosporium acremonium. The general strategy involves two key modifications: acylation of the C-7 amino group and substitution at the C-3' position.

General Synthetic Workflow

The synthesis can be logically divided into the preparation of the key side chains and their subsequent coupling to the cephem nucleus.

Experimental Protocols

The following are representative protocols for key steps in the synthesis of a this compound-type molecule. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: N-Acylation of the C-7 Amino Group

This protocol describes the coupling of the C-7 side chain to the cephem nucleus.

-

Preparation of the Activated Side Chain: To a stirred suspension of 2-(2-aminothiazol-4-yl)-(Z)-2-methoxyiminoacetic acid (1.0 eq) in dry dichloromethane (10 mL/g) under a nitrogen atmosphere at 0°C, add phosphorus pentachloride (1.1 eq) portion-wise over 30 minutes. Stir the reaction mixture at 0-5°C for 2 hours until a clear solution of the corresponding acid chloride is formed.

-

Silylation of Cephem Nucleus: In a separate flask, suspend the 7-aminocephem intermediate (e.g., (6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate) (1.0 eq) in dry dichloromethane (15 mL/g). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and a catalytic amount of trimethylsilyl chloride (0.1 eq). Heat the mixture to 40°C for 1 hour to obtain a clear solution of the silylated amine.

-

Coupling Reaction: Cool the solution from Step 2 to -10°C. Add the acid chloride solution from Step 1 dropwise over 1 hour, maintaining the temperature below -5°C.

-

Work-up and Isolation: After the addition is complete, stir the reaction for an additional 2-3 hours. Quench the reaction by adding methanol (5 mL/g). Adjust the pH to 3.5 with an aqueous solution of sodium bicarbonate. The precipitated product is collected by filtration, washed sequentially with cold water and acetone, and dried under vacuum to yield the final this compound product.

Structure-Activity Relationships (SAR) of this compound Derivatives

While specific data on a wide range of this compound derivatives is not extensively available in public literature, the SAR for fourth-generation cephalosporins is well-established. These principles guide the rational design of new analogs with improved properties.

| Position of Modification | Type of Modification | Expected Impact on Activity/Properties |

| C-7 Side Chain | Modification of the 2-aminothiazole ring | Generally reduces antibacterial potency. This ring is considered optimal for high affinity to PBPs. |

| Alteration of the (Z)-oxime group (e.g., to other alkoxyimino or carboxyalkoxyimino groups) | Can modulate β-lactamase stability and antibacterial spectrum. For example, bulky groups can enhance stability against certain Class C β-lactamases. | |

| C-3 Side Chain | Variation of the heterocyclic ring (e.g., replacing pyrazole with triazole, tetrazole, or pyridine) | Directly impacts pharmacokinetics (half-life, distribution), spectrum of activity (especially against P. aeruginosa), and metabolic stability. |

| Modification of substituents on the heterocyclic ring (e.g., altering the 2-hydroxyethyl group) | Can fine-tune solubility, potency, and potential for adverse effects. | |

| Cephem Core | Replacement of sulfur at position 1 with oxygen (oxacephem) or carbon (carbacephem) | Significantly alters the reactivity of the β-lactam ring and can increase antibacterial activity, but requires a more complex total synthesis approach. |

Logical Workflow for Derivative Synthesis

The generation of a library of this compound derivatives for SAR studies typically involves parallel synthesis from a common, advanced intermediate.

Conclusion

This compound remains an important fourth-generation cephalosporin, valued for its broad-spectrum bactericidal activity. Its chemical architecture, particularly the side chains at the C-3 and C-7 positions of the cephem nucleus, is finely tuned for potent PBP inhibition and resistance to β-lactamases. The synthesis of this compound and its potential derivatives relies on established principles of β-lactam chemistry, primarily involving the modification of the 7-ACA scaffold. Future research into this compound derivatives will likely focus on modifying the C-3 substituent to further enhance activity against multi-drug resistant pathogens and optimize pharmacokinetic profiles. This guide provides the foundational chemical and synthetic knowledge required for such endeavors.

In Vitro Antibacterial Spectrum of Cefoselis Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis is a fourth-generation cephalosporin characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its structural properties confer stability against many β-lactamases, allowing for potent antibacterial action.[4][5] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound against a range of clinically relevant Gram-positive bacteria. The data presented herein is crucial for understanding its potential therapeutic applications and for guiding further research and development.

The primary mechanism of action for this compound, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis.[4][6] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[4][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.

This document summarizes key quantitative data on the in vitro activity of this compound, details the experimental methodologies used to obtain this data, and provides a visual representation of the experimental workflow.

Data Presentation: In Vitro Activity of this compound

The in vitro potency of this compound against various Gram-positive isolates is summarized in the following tables. The data is primarily derived from a major study conducted in China, utilizing the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][7]

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Organism (n) | Resistance Profile | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Susceptibility Rate (%) |

| S. aureus (100) | Methicillin-Sensitive (MSSA) | - | - | - | 100%[1][7] |

| S. aureus (100) | Methicillin-Resistant (MRSA) | - | - | - | 0%[1][7] |

Data sourced from a study by Cheng et al. (2020).[1][7]

Table 2: In Vitro Activity of this compound against Streptococcus species

| Organism (n) | Resistance Profile | MIC50 (μg/mL) | MIC90 (μg/mL) | MIC Range (μg/mL) | Susceptibility Rate (%) |

| S. pneumoniae (45) | Penicillin-Susceptible (PSSP) | - | - | - | >90%[2] |

| S. pneumoniae (15) | Penicillin-Resistant (PRSP) | - | - | - | 60%[2] |

| Beta-hemolytic Streptococcus (76) | - | - | - | - | >90%[2] |

| Viridans group Streptococcus (29) | - | - | - | - | >90%[2] |

Data sourced from a study by Cheng et al. (2020).[2]

Activity Against Other Gram-Positive Bacteria

-

Enterococcus species: Cephalosporins, in general, exhibit poor activity against Enterococcus species due to intrinsic resistance mechanisms.[8][9] Specific MIC data for this compound against Enterococcus faecalis and Enterococcus faecium is limited in the reviewed literature, and it is generally presumed to be inactive.[3]

-

Coagulase-Negative Staphylococci (CoNS): While specific data for this compound against CoNS is not extensively detailed in the primary sources, methicillin-resistant CoNS often exhibit cross-resistance to cephalosporins. This compound was found to be highly active against methicillin-sensitive CoNS (MSCNS) but demonstrated poor activity against methicillin-resistant CoNS (MRCNS).[3]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound, as presented in the cited literature, adheres to the standardized methods for antimicrobial susceptibility testing. The primary methodology employed is the broth microdilution method, following the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI), specifically the M07-A9 document.[1]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (as per CLSI M07-A9)

This protocol outlines the standardized procedure for determining the MIC of this compound against aerobic bacteria.

1. Preparation of Antimicrobial Agent Stock Solution:

-

A stock solution of this compound is prepared from a powder of known potency.

-

The powder is dissolved in a suitable solvent to achieve a high concentration.

2. Preparation of Microdilution Plates:

-

A series of two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

These dilutions are dispensed into the wells of a 96-well microtiter plate.

-

The final volume in each well is typically 100 µL.

3. Inoculum Preparation:

-

Bacterial isolates to be tested are cultured on an appropriate agar medium for 18-24 hours.

-

Several colonies are selected and suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 10^8 CFU/mL.

-

The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation of Microdilution Plates:

-

Within 15 minutes of standardization, the diluted inoculum is added to each well of the microtiter plate containing the this compound dilutions.

-

A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

5. Incubation:

-

The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

6. Interpretation of Results (MIC Determination):

-

Following incubation, the plates are examined for visible bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

7. Quality Control:

-

Reference strains with known MIC values, such as Staphylococcus aureus ATCC 29213, are tested concurrently to ensure the accuracy and reproducibility of the results.[7]

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates potent in vitro activity against a range of Gram-positive pathogens, particularly methicillin-sensitive Staphylococcus aureus and various species of Streptococcus.[1][2] However, its efficacy is significantly diminished against methicillin-resistant S. aureus and likely against resistant strains of coagulase-negative staphylococci and Enterococcus species.[1][3] The standardized broth microdilution method, as outlined by CLSI, provides a reliable framework for assessing the in vitro antibacterial spectrum of this compound. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering key data and methodological insights to inform further studies and potential clinical applications of this fourth-generation cephalosporin.

References

- 1. researchgate.net [researchgate.net]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. researchgate.net [researchgate.net]

- 4. Cefazolin susceptibility of coagulase-negative staphylococci (CoNS) causing late-onset neonatal bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. Ceftaroline activity tested against viridans group streptococci from US hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of cephalosporins against methicillin-susceptible and methicillin-resistant, coagulase-negative staphylococci: minimal effect of beta-lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emergence of high rates of antimicrobial resistance among viridans group streptococci in the United States — Africa Oxford initiative [afox.ox.ac.uk]

Cefoselis: A Comprehensive Technical Guide on its Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefoselis is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of this compound, designed to be a valuable resource for researchers, scientists, and professionals involved in drug development. This compound is used in the clinical treatment of various infections, including those of the respiratory and urinary tracts.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by its distribution, metabolism, and excretion. While comprehensive data in healthy adults is limited in the readily available literature, a population pharmacokinetic study in pediatric patients with hematological malignancies has provided some insights.

A study in pediatric patients with hematological malignancies utilized a two-compartment model with zero-order input and first-order elimination to describe the pharmacokinetics of this compound following intravenous administration. In this model, the patient's weight was identified as a significant covariate influencing the drug's pharmacokinetics.

Table 1: Pharmacokinetic Model for this compound in Pediatric Patients

| Parameter | Description |

| Model | Two-compartment with zero-order input and first-order elimination |

| Significant Covariate | Weight |

Further research is required to establish a comprehensive pharmacokinetic profile in healthy adult volunteers, including parameters such as half-life, volume of distribution, clearance, and protein binding.

Pharmacodynamic Properties

The pharmacodynamic activity of this compound is primarily related to its ability to inhibit bacterial cell wall synthesis, leading to bactericidal effects. This is achieved through the binding to and inactivation of penicillin-binding proteins (PBPs).

In Vitro Activity

The in vitro activity of this compound has been evaluated against a wide range of clinically important bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of its potency.

A significant study evaluated the in vitro activity of this compound against common bacterial pathogens collected from 18 hospitals across China. The MICs were determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria [1]

| Organism (n) | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |

| Escherichia coli (ESBL-producing) | >64 | >64 | <10 |

| Escherichia coli (non-ESBL-producing) | 0.25 | 1 | 100 |

| Klebsiella pneumoniae (ESBL-producing) | >64 | >64 | <10 |

| Klebsiella pneumoniae (non-ESBL-producing) | 0.5 | 2 | 94.3 |

| Proteus mirabilis (ESBL-producing) | >64 | >64 | <10 |

| Proteus mirabilis (non-ESBL-producing) | 0.25 | 1 | 97.0 |

| Citrobacter freundii | 2 | 32 | 56.7-83.3 |

| Enterobacter aerogenes | 1 | 16 | 56.7-83.3 |

| Enterobacter cloacae | 2 | >64 | 56.7-83.3 |

| Serratia marcescens | 2 | 16 | 56.7-83.3 |

| Proteus vulgaris | ≤0.12 | 1 | 56.7-83.3 |

| Acinetobacter baumannii | 16 | >64 | 18.7 |

| Pseudomonas aeruginosa | 4 | 32 | 73.3 |

Table 3: In Vitro Activity of this compound Against Gram-Positive Bacteria [1]

| Organism (n) | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) |

| Staphylococcus aureus (MRSA) | >32 | >32 | 0 |

| Staphylococcus aureus (MSSA) | 2 | 4 | 100 |

Mechanism of Action

As a β-lactam antibiotic, this compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following provides a generalized methodology for determining MIC values by broth microdilution, as is standard practice in studies evaluating the in vitro activity of antibiotics like this compound.

Figure 2: Broth Microdilution MIC Determination Workflow.

Detailed Steps:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound demonstrates potent in vitro activity against a range of Gram-positive and Gram-negative pathogens, with the notable exceptions of ESBL-producing Enterobacteriaceae and MRSA.[1] Its mechanism of action is consistent with other cephalosporins, involving the inhibition of bacterial cell wall synthesis. While a comprehensive pharmacokinetic profile in healthy adults is not yet fully established in the public domain, initial studies in pediatric populations provide a foundation for further investigation. This technical guide summarizes the current knowledge of this compound, highlighting areas where further research is needed to fully characterize its pharmacokinetic and pharmacodynamic properties for optimal clinical use.

References

Cefoselis Stability and Degradation in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Cefoselis, a fourth-generation cephalosporin, in aqueous solutions. It delves into its degradation pathways, the influence of various environmental factors on its stability, and the analytical methodologies employed for its study. This document is intended to be a valuable resource for professionals involved in the research, development, and formulation of this compound.

Physicochemical Properties and Stability Profile

This compound sulfate is a broad-spectrum cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, the core structure of this compound, containing a β-lactam ring fused to a dihydrothiazoline ring, is susceptible to chemical degradation, particularly in aqueous environments.[1] Understanding the stability of this compound is paramount for ensuring its therapeutic efficacy and safety.

The degradation of this compound sulfate in aqueous solutions has been shown to follow pseudo-first-order kinetics.[1] Its stability is significantly influenced by pH, temperature, the composition of intravenous solutions, and exposure to light and oxidizing agents.[1]

Influence of pH on this compound Stability

The pH of the aqueous medium is a critical factor governing the stability of this compound. Studies have demonstrated that this compound is most stable in the pH range of 4.0 to 6.5.[1] Its degradation rate increases significantly in both acidic and, more pronouncedly, in alkaline conditions, with the least stability observed above pH 11.24.[1]

The degradation of this compound across a wide pH range (0.44–13.00) has been investigated, confirming the pseudo-first-order nature of the reaction.[1][3] This pH-dependent degradation is a common characteristic of cephalosporins and is primarily attributed to the hydrolysis of the β-lactam ring.[4][5]

Stability in Intravenous Solutions

As this compound is administered intravenously, its compatibility and stability in various intravenous (IV) fluids are of practical importance.[1] The stability of this compound sulfate (20 mg/mL) has been evaluated in different IV diluents, with storage conditions playing a significant role.[6]

Table 1: Stability of this compound Sulfate in Various Intravenous Solutions at Room Temperature (20°C) [1][6]

| Intravenous Solution | Concentration | Storage Time (hours) | Remaining this compound (%) |

| 5% Glucose | 20 mg/mL | 24 | > 99.5 |

| 10% Glucose | 20 mg/mL | 24 | > 99.5 |

| 20% Mannitol | 20 mg/mL | 2 | 91.6 |

At room temperature, this compound sulfate demonstrates excellent stability in 5% and 10% glucose solutions.[1][6] However, its stability is considerably reduced in a 20% mannitol solution, where a precipitate was also observed.[1]

Table 2: Stability of this compound Sulfate in Intravenous Solutions at 5°C [1]

| Intravenous Solution | Concentration | Storage Time (hours) | Remaining this compound (%) |

| 5% Glucose | 20 mg/mL | 24 | > 90 |

| 10% Glucose | 20 mg/mL | 24 | > 90 |

| 0.9% Sodium Chloride | 20 mg/mL | 24 | > 90 |

| Ringer's Solution | 20 mg/mL | 24 | > 90 |

| Jonosteril | 20 mg/mL | 24 | > 90 |

| 20% Mannitol | 20 mg/mL | 24 | > 90 |

When stored at 5°C and protected from light, this compound sulfate in various IV solutions can be stable for up to 24 hours, with the loss of the active substance not exceeding 10%.[1]

Table 3: Stability of this compound Sulfate in Intravenous Solutions at -20°C [1]

| Intravenous Solution | Concentration | Storage Time (days) | Remaining this compound (%) |

| 5% Glucose | 20 mg/mL | 30 | > 90 |

| 10% Glucose | 20 mg/mL | 30 | > 90 |

| 0.9% Sodium Chloride | 20 mg/mL | 30 | > 90 |

| Ringer's Solution | 20 mg/mL | 30 | > 90 |

| Jonosteril | 20 mg/mL | 30 | > 90 |

| 20% Mannitol | 20 mg/mL | 30 | > 90 |

Frozen at -20°C and protected from light, this compound sulfate maintains its stability in various IV solutions for at least 30 days.[1]

Photostability

Exposure to light can also influence the degradation of this compound. However, studies indicate that light has a negligible effect on its stability when in most common intravenous solutions at room temperature for up to 2 hours, with the exception of Jonosteril and mannitol solutions.[1] For extended storage, protection from light is recommended.

Degradation Pathways

The degradation of this compound in aqueous solutions leads to the formation of several degradation products. The primary mechanism of degradation for cephalosporins is the cleavage of the β-lactam ring.[5] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been instrumental in identifying these degradation products.

Six degradation products of this compound sulfate have been identified in aqueous solutions using HPLC-ESI-Quadrupole Time-Of-Flight-Mass Spectrometry (HPLC-ESI-Q-TOF-MS).[7][8] The proposed degradation pathways involve modifications to the core cephalosporin structure.

Identified Degradation Products of this compound Sulfate: [7][8]

-

C5H10N3O (m/z 128.08243)

-

C8H10N4O3S (m/z 243.05471)

-

C13H16N5O4S2 (m/z 370.06338)

-

C14H16N5O6S2 (m/z 414.05324)

-

C17H23N8O3S2 (m/z 451.13191)

-

C18H22N8O4S2 (m/z 479.12777)

The following diagram illustrates a proposed degradation pathway for this compound in an aqueous solution.

Caption: Proposed degradation pathway of this compound in aqueous solution.

Experimental Protocols

The stability and degradation of this compound are typically investigated using forced degradation studies and stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a drug substance to identify likely degradation products and establish degradation pathways.[3] This involves exposing the drug to more severe conditions than those used in accelerated stability testing.

Typical Stress Conditions for this compound:

-

Acidic Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

-

Alkaline Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

-

Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂).

-

Thermal Degradation: Heating the solid drug or its solution.

-

Photodegradation: Exposing the drug to UV and visible light.

The following diagram illustrates a general workflow for forced degradation studies.

Caption: General workflow for forced degradation studies of this compound.

Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[3] A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.

A typical stability-indicating RP-HPLC method for this compound analysis includes: [3]

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 12 mM ammonium acetate) and an organic modifier (e.g., acetonitrile). A common mobile phase composition is 12 mM ammonium acetate-acetonitrile (95:5 V/V).[3]

-

Flow Rate: Typically 1.0 mL/min.[3]

-

Detection: UV detection at a specific wavelength (e.g., 260 nm).[3]

-

Temperature: Controlled column temperature (e.g., 30°C).[3]

The selectivity of the method is confirmed by demonstrating that the peak for this compound is well-resolved from the peaks of its degradation products formed under various stress conditions.[1]

Identification of Degradation Products

The structural elucidation of degradation products is essential for understanding the degradation pathways. This is typically achieved using hyphenated techniques, primarily HPLC-MS/MS.

A common approach for identifying this compound degradation products involves: [7][8]

-

Chromatographic Separation: An HPLC system with a C18 column (e.g., Kinetex, C18, 100A, 100 x 2.1 mm, 5 µm particle size) is used to separate the degradation products.[7][8]

-

Mobile Phase: A mixture such as acetonitrile – 0.1% formic acid (5:95 V/V) is often employed.[7][8]

-

Mass Spectrometry: A hybrid mass spectrometer, such as an ESI-Q-TOF, is used for accurate mass measurements of the parent and fragment ions, which aids in determining the elemental composition and structure of the degradation products.[7][8]

The following diagram outlines the workflow for the identification of this compound degradation products.

Caption: Workflow for the identification of this compound degradation products.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted issue influenced by pH, temperature, the composition of the vehicle, and light. It is most stable in slightly acidic to neutral conditions (pH 4-6.5). The primary degradation pathway involves the hydrolysis of the β-lactam ring, leading to the formation of several degradation products. Robust, stability-indicating analytical methods, particularly HPLC, are essential for monitoring the stability of this compound and for the identification of its degradation products. A thorough understanding of these factors is critical for the development of stable and effective this compound formulations and for ensuring its safe and efficacious clinical use.

References

- 1. asianpubs.org [asianpubs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of cefozopran hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Identification of Degradation Products of this compound Sulfate by HP...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

Crystallographic Insights into Cefoselis and its Interaction with Target Enzymes: A Technical Guide

Disclaimer: As of the latest literature review, specific crystallographic studies detailing the binding of Cefoselis to its target enzymes are not publicly available. This guide leverages crystallographic data from analogous fourth-generation cephalosporins bound to the same or homologous target enzymes to provide insights into the probable binding mechanisms of this compound. This approach is based on the conserved mechanism of action and structural similarities among cephalosporins.

Introduction

This compound is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by targeting and inactivating essential penicillin-binding proteins (PBPs).[2] PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] Understanding the precise molecular interactions between this compound and its target PBPs at an atomic level is paramount for elucidating its mechanism of action, overcoming resistance, and guiding the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the crystallographic approaches used to study cephalosporin-PBP interactions and presents a synthesis of available structural data for homologous complexes to infer the binding mode of this compound.

Target Enzymes of this compound

The primary targets of fourth-generation cephalosporins like this compound include a range of Penicillin-Binding Proteins. Key targets are:

-

Penicillin-Binding Protein 2a (PBP2a): Found in Methicillin-resistant Staphylococcus aureus (MRSA), PBP2a confers resistance to most β-lactam antibiotics. Overcoming PBP2a inhibition is a hallmark of advanced cephalosporins.[4]

-

Penicillin-Binding Protein 3 (PBP3): This enzyme is a primary target in many Gram-negative bacteria, including Pseudomonas aeruginosa. Inhibition of PBP3 is critical for the efficacy of cephalosporins against these challenging pathogens.[5][6]

Inferred Crystallographic Data of Cephalosporin-PBP Complexes

The following tables summarize quantitative data from crystallographic studies of other fourth-generation cephalosporins bound to key PBP targets. This data provides a framework for understanding the potential interactions of this compound.

Table 1: Crystallographic Data for Cephalosporin-PBP2a Complexes

| Cephalosporin | PDB ID | Organism | Resolution (Å) | Key Interacting Residues (inferred for this compound) | Reference |

| Ceftaroline | 3ZG0 | Staphylococcus aureus | 2.10 | Ser403 (covalent bond), Tyr446, Gln599 | [7] |

| Ceftobiprole | 4DKI | Staphylococcus aureus | 2.30 | Ser403 (covalent bond), Asn463, Met641 | [8] |

| Cefepime | 5M18 | Staphylococcus aureus | 1.98 | Allosteric site binding observed | [9] |

Table 2: Crystallographic Data for Cephalosporin-PBP3 Complexes

| Cephalosporin | PDB ID | Organism | Resolution (Å) | Key Interacting Residues (inferred for this compound) | Reference |

| Ceftazidime | 3OC2 | Pseudomonas aeruginosa | 2.60 | Ser294 (covalent bond), Thr487, Val526 | [5] |

| Cefoperazone | 5DMW | Pseudomonas aeruginosa | 2.00 | Ser294 (covalent bond), Asn351, Ser485 | [10] |

| Cefotaxime | 3VSL | Staphylococcus aureus | 2.40 | Ser392 (covalent bond), Ser448, Lys599 | [11] |

| Cefiderocol | 9FZ7 | Pseudomonas aeruginosa | Not specified | Ser294 (covalent bond) | [6] |

Experimental Protocols for Crystallographic Studies of PBP-Cephalosporin Complexes

The determination of the three-dimensional structure of a PBP in complex with a cephalosporin antibiotic by X-ray crystallography involves a series of meticulous experimental steps.

Protein Expression and Purification

A soluble, truncated form of the target PBP is typically used for crystallization studies. The gene encoding the PBP is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification. The protein is then overexpressed in a suitable host, such as Escherichia coli. Purification is achieved through a series of chromatography steps, including affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography, to obtain a highly pure and homogeneous protein sample.[12]

Crystallization

The purified PBP is concentrated and mixed with a precipitant solution to induce crystallization. The most common methods for protein crystallization are vapor diffusion techniques, including the hanging-drop and sitting-drop methods.[13][14] In these methods, a drop containing the protein, buffer, and precipitant is allowed to equilibrate with a larger reservoir containing a higher concentration of the precipitant. This slow evaporation of water from the drop leads to a gradual increase in the protein and precipitant concentrations, promoting the formation of well-ordered crystals.[15]

Co-crystallization or Soaking

To obtain the structure of the PBP-cephalosporin complex, two primary methods are employed:

-

Co-crystallization: The purified PBP is incubated with the cephalosporin antibiotic before setting up the crystallization trials. This allows the complex to form in solution prior to crystallization.

-

Soaking: Pre-formed crystals of the apo-PBP (without the antibiotic) are transferred to a solution containing the cephalosporin. The antibiotic then diffuses into the crystal and binds to the active site of the PBP.[16]

X-ray Diffraction Data Collection

A single, high-quality crystal of the PBP-cephalosporin complex is selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source.[17] The crystal diffracts the X-rays, producing a unique pattern of spots that is recorded on a detector.[18] To obtain a complete dataset, the crystal is rotated during data collection. Data is often collected at cryogenic temperatures (around 100 K) to minimize radiation damage to the crystal.[19]

Structure Determination and Refinement

The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the diffracted spots. The phases of the diffracted X-rays, which are lost during the experiment, are determined using methods such as molecular replacement, where a known structure of a homologous protein is used as a search model.[20] An initial model of the protein-ligand complex is then built into the electron density map. This model is subsequently refined using computational methods to improve its fit to the experimental data, resulting in a final, high-resolution three-dimensional structure.[17]

Visualizations

Signaling Pathway: this compound Mechanism of Action

Caption: Inferred mechanism of this compound action.

Experimental Workflow: PBP-Cephalosporin Crystallography

Caption: A typical crystallographic workflow.

Logical Relationship: Inferring this compound Binding

Caption: Rationale for inferring binding mode.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 4. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis of Pseudomonas aeruginosa penicillin binding protein 3 inhibition by the siderophore-antibiotic cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. Crystal structures of penicillin‐binding protein 3 in complexes with azlocillin and cefoperazone in both acylated and deacylated forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of penicillin-binding protein 3 (PBP3) from methicillin-resistant Staphylococcus aureus in the apo and cefotaxime-bound forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification, crystallization and preliminary X-ray crystallographic analysis of PBP4 from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction to Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 14. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 15. Protein crystallization - Wikipedia [en.wikipedia.org]

- 16. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

Cefoselis penetration of the blood-brain barrier in preclinical models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence regarding the penetration of cefoselis, a fourth-generation cephalosporin, across the blood-brain barrier (BBB). While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing qualitative findings and presents comparative quantitative data from other cephalosporins to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound has demonstrated the ability to penetrate the blood-brain barrier in preclinical rat models, a noteworthy characteristic for a beta-lactam antibiotic. Studies utilizing brain microdialysis have shown that this compound concentrations in the brain extracellular fluid are dose-dependent and proportional to blood levels. The elimination of this compound from the brain is slightly slower than its elimination from the blood. This penetration is in contrast to some other cephalosporins, such as cefazolin, which were not detected in the brain extracellular fluid under similar experimental conditions. It is important to note that high concentrations of this compound in the central nervous system have been associated with convulsive activity, potentially through the inhibition of GABA receptors.

Quantitative Data on Cephalosporin Blood-Brain Barrier Penetration

| Antibiotic | Animal Model | Dosing | Brain/Blood Ratio (AUC) | Key Findings | Reference |

| Cefotaxime | Rat | 20 mg/kg, i.v. | 6.9% | Rapidly entered the extracellular fluid of the brain striatum within 10 minutes of administration. |

Experimental Protocols

The primary methodology cited for assessing this compound BBB penetration in preclinical models is in vivo brain microdialysis . This technique allows for the continuous sampling of unbound drug concentrations in the extracellular fluid of specific brain regions.

In Vivo Brain Microdialysis in Rats

Objective: To measure the concentration of this compound in the brain extracellular fluid and plasma simultaneously over time.

Animal Model: Male Sprague-Dawley rats.

Surgical Procedure:

-

Animals are anesthetized (e.g., with ketamine and xylazine).

-

The rat is placed in a stereotaxic frame.

-

A guide cannula is implanted in the target brain region (e.g., striatum or hippocampus) and secured to the skull with dental cement.

-

For simultaneous blood sampling, a microdialysis probe can also be inserted into the jugular vein.

-

Animals are allowed to recover for a period (e.g., 24 hours) before the experiment.

Microdialysis Procedure:

-

A microdialysis probe with a semi-permeable membrane at the tip is inserted into the guide cannula.

-

The probe is perfused with a sterile physiological solution (e.g., artificial cerebrospinal fluid) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Following a stabilization period, this compound is administered intravenously (e.g., via the femoral vein).

-

Dialysate samples are collected from the brain and/or blood probes at regular intervals.

-

The concentration of this compound in the dialysate is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Visualizations

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow of an in vivo microdialysis study for BBB penetration.

Potential Signaling Pathway: Transporter-Mediated Efflux of Cephalosporins at the BBB

While the specific transporters for this compound have not been fully elucidated, other cephalosporins are known substrates for efflux transporters at the BBB. This diagram illustrates a conceptual pathway.

Caption: Conceptual diagram of cephalosporin transport across the BBB.

Conclusion

The available preclinical data indicates that this compound is capable of crossing the blood-brain barrier, a significant finding for the potential treatment of central nervous system infections. However, the lack of detailed quantitative data underscores the need for further research to fully characterize its pharmacokinetic profile within the CNS. The methodologies outlined in this guide provide a framework for conducting such studies. A thorough understanding of the transport mechanisms and the potential for neurotoxicity at higher concentrations will be crucial for any future clinical development of this compound for CNS indications.

Molecular Basis for Cefoselis Activity Against Beta-Lactamase Producing Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefoselis, a fourth-generation cephalosporin, demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains producing various β-lactamases. This technical guide delves into the molecular underpinnings of this compound's efficacy, focusing on its interaction with penicillin-binding proteins (PBPs) and its stability against hydrolytic inactivation by β-lactamases. This document provides a comprehensive overview of its mechanism of action, quantitative data on its in vitro activity, detailed experimental protocols for its evaluation, and visual representations of the key molecular pathways and experimental workflows.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with robust activity against resistant pathogens. β-Lactamase production is a primary mechanism of resistance to β-lactam antibiotics, enzymes that inactivate the antibiotic by hydrolyzing the β-lactam ring.[1] Fourth-generation cephalosporins, such as this compound, were designed to overcome this resistance through enhanced stability to β-lactamase hydrolysis and potent inhibition of essential bacterial enzymes.[2]

This compound exerts its bactericidal effect by acylating and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis in the bacterial cell wall.[3] Inhibition of these enzymes leads to compromised cell wall integrity and ultimately cell lysis. A key attribute of this compound is its structural configuration, which provides stability against hydrolysis by many common β-lactamases, including some extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[4][5]

This guide provides an in-depth examination of the molecular interactions that govern the activity of this compound against β-lactamase-producing bacteria, supported by available in vitro data and detailed methodologies for further research.

Mechanism of Action

The antibacterial activity of this compound is a result of a dual-pronged molecular mechanism: potent inhibition of essential PBPs and inherent stability against a range of β-lactamases.

Interaction with Penicillin-Binding Proteins (PBPs)

This compound, like other β-lactam antibiotics, mimics the D-Ala-D-Ala substrate of the transpeptidase domain of PBPs. This allows this compound to act as a suicide inhibitor, forming a stable, covalent acyl-enzyme complex with the active site serine of the PBP.[3] This irreversible inhibition prevents the cross-linking of peptidoglycan chains, a critical step in maintaining the structural integrity of the bacterial cell wall. The primary targets of this compound in Escherichia coli are PBP1a, PBP1b, PBP2, and PBP3.[6][7] In Staphylococcus aureus, this compound exhibits high affinity for PBP1, PBP2, and PBP3.[8] Notably, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is attributed to its ability to bind to the altered PBP2a, albeit with lower affinity than to the PBPs of susceptible strains.[3][9]

dot

Caption: this compound inhibits PBP, disrupting cell wall synthesis and leading to cell lysis.

Stability to β-Lactamase Hydrolysis

The chemical structure of this compound, particularly the substituents on the 7-aminocephalosporanic acid nucleus, confers significant stability against hydrolysis by a variety of β-lactamases. This structural hindrance prevents or slows the catalytic action of these enzymes, allowing this compound to reach its PBP targets. While this compound is stable against many common plasmid-mediated (e.g., TEM-1, SHV-1) and chromosomally-mediated (e.g., AmpC) β-lactamases, its activity can be compromised by certain extended-spectrum β-lactamases (ESBLs) and carbapenemases that have a broader substrate profile.[2][4][5]

dot

Caption: this compound resists hydrolysis by β-lactamases, enabling it to inhibit PBPs.

In Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various β-lactamase-producing and non-producing bacterial strains.

Table 1: this compound MICs against Enterobacterales [4][10]

| Organism | β-Lactamase Status | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| Escherichia coli | Non-ESBL-producing | - | ≤0.125 | ≤0.125 | 100 |

| ESBL-producing | - | >32 | >32 | < 10 | |

| Klebsiella pneumoniae | Non-ESBL-producing | - | ≤0.125 | 0.25 | 94.3 |

| ESBL-producing | - | >32 | >32 | < 10 | |

| Proteus mirabilis | Non-ESBL-producing | - | ≤0.125 | ≤0.125 | 97.0 |

| ESBL-producing | - | >32 | >32 | < 10 | |

| Enterobacter cloacae | - | - | 0.25 | 4 | 83.3 |

Table 2: this compound MICs against Other Clinically Important Pathogens [4]

| Organism | β-Lactamase Status | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |

| Pseudomonas aeruginosa | - | - | 4 | 32 | 73.3 |

| Acinetobacter baumannii | - | - | 32 | >64 | 18.7 |

| Staphylococcus aureus | Methicillin-sensitive (MSSA) | - | 1 | 2 | 100 |

| Methicillin-resistant (MRSA) | - | >32 | >32 | 0 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15]

Materials:

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a final concentration range (e.g., 0.06 to 128 µg/mL) in a volume of 50 µL per well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

β-Lactamase Activity Assay using Nitrocefin

This spectrophotometric assay measures the rate of hydrolysis of the chromogenic cephalosporin, nitrocefin.[16][17][18][19]

Materials:

-

Nitrocefin

-

DMSO

-

Phosphate buffer (pH 7.0)

-

Purified β-lactamase enzyme or bacterial cell lysate

-

Spectrophotometer capable of reading at 486 nm

Procedure:

-

Nitrocefin Solution Preparation: Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mg/mL). Dilute the stock solution in phosphate buffer to a working concentration of 100 µM.

-

Enzyme/Lysate Preparation: Prepare a solution of the purified β-lactamase or a cell lysate from the β-lactamase-producing strain in phosphate buffer.

-

Kinetic Assay: In a cuvette, mix the nitrocefin working solution with the enzyme/lysate solution.

-

Measurement: Immediately measure the increase in absorbance at 486 nm over time. The rate of hydrolysis is proportional to the change in absorbance.

-

Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. Kinetic parameters such as Km and kcat can be determined by varying the substrate concentration.

dot

Caption: Workflow for the Nitrocefin-based β-lactamase activity assay.

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the binding affinity of this compound for PBPs by competing with a fluorescently labeled penicillin derivative, such as BOCILLIN™ FL.[20][21][22][23]

Materials:

-

Bacterial membranes containing PBPs

-

BOCILLIN™ FL (fluorescent penicillin)

-

This compound

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence imaging system

Procedure:

-

Membrane Preparation: Isolate bacterial membranes containing PBPs from the test strain.

-

Competition Reaction: Incubate the bacterial membranes with varying concentrations of this compound for a defined period (e.g., 10 minutes at 37°C) to allow for binding to PBPs.

-

Fluorescent Labeling: Add a fixed, saturating concentration of BOCILLIN™ FL to the reaction mixture and incubate for a further 10 minutes. BOCILLIN™ FL will bind to any PBPs not already occupied by this compound.

-

SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the membrane proteins by SDS-PAGE.

-

Fluorescence Detection: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of this compound that inhibits 50% of the BOCILLIN™ FL binding (IC50) can be calculated.

dot

Caption: Workflow for the PBP competition assay using a fluorescent penicillin.

Conclusion

This compound demonstrates potent antibacterial activity against a range of β-lactamase-producing strains due to its high affinity for essential PBPs and its structural stability against many common β-lactamases. Its efficacy is particularly notable against non-ESBL-producing Enterobacterales and methicillin-sensitive Staphylococcus aureus. However, its activity is significantly reduced against strains producing high levels of ESBLs and against MRSA. The provided experimental protocols offer a framework for further investigation into the molecular interactions of this compound and for the evaluation of its activity against emerging resistant pathogens. Further research is warranted to elucidate the specific binding kinetics of this compound with various PBPs and its precise hydrolysis rates by different β-lactamase enzymes to provide a more complete understanding of its molecular basis of action.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro Activity of a New Fourth-Generation Cephalosporin, this compound, Against Clinically Important Bacterial Pathogens in China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Stability and low induction propensity of cefiderocol against chromosomal AmpC β-lactamases of Pseudomonas aeruginosa and Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Determinants of β-Lactam Resistance in Methicillin-Resistant Staphylococcus aureus (MRSA): An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishment of epidemiological cut-off values for this compound, a new fourth-generation cephalosporin, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Proteus mirabilis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iacld.com [iacld.com]

- 12. darvashco.com [darvashco.com]

- 13. iacld.com [iacld.com]